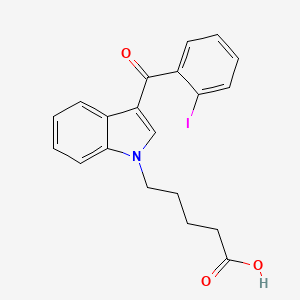
AM694 N-pentanoic acid metabolite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- AM694 N-戊酸代谢物,化学式为C20H18INO3,是一种结晶固体。
- 它是AM694(一种合成大麻素)的潜在I期代谢物。
- AM694 对中枢CB1 受体和外周CB2 受体均表现出高亲和力 .
- 该特定代谢物的生理和毒理学特性尚待探索。
作用机制
- AM694 N-戊酸代谢物发挥作用的确切机制尚不清楚。
- 它可能与CB1 和CB2 受体相互作用,影响信号通路。
生化分析
Biochemical Properties
AM694 N-pentanoic acid metabolite plays a role in biochemical reactions as a phase I metabolite of AM694. It is known to interact with cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors . These interactions are crucial for understanding the compound’s effects on the endocannabinoid system. The binding affinity of this compound to these receptors influences various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CB1 and CB2 receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmitter release, cell proliferation, and apoptosis . Additionally, this compound may impact gene expression by altering the transcription of genes involved in cannabinoid receptor signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cannabinoid receptors. By binding to CB1 and CB2 receptors, the compound can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This interaction can result in changes in cyclic adenosine monophosphate (cAMP) levels, calcium ion flux, and other second messenger systems. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under certain storage conditions, such as -20°C, and can remain stable for up to five years . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses and potential desensitization of cannabinoid receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including alterations in behavior, motor function, and cardiovascular parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a significant physiological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of synthetic cannabinoids. It is a phase I metabolite formed through the oxidation of AM694 . Enzymes such as cytochrome P450s play a key role in the metabolic conversion of AM694 to its N-pentanoic acid metabolite . This metabolic pathway can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, the presence of this compound can affect metabolic flux and the levels of other metabolites in the endocannabinoid system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function. For example, its distribution in the brain can influence its effects on neuronal signaling and behavior . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular metabolism . The subcellular distribution of this compound can also affect its role in modulating cellular processes and signaling pathways .
准备方法
- 关于AM694 N-戊酸代谢物的详细合成路线和反应条件尚未广泛记录。
- 由于其表征有限,工业生产方法也很少。
化学反应分析
- AM694 N-戊酸代谢物可能经历各种反应,包括氧化、还原和取代反应。
- 这些反应的常用试剂和条件尚未完全确定。
- 这些反应产生的主要产物尚待研究。
科学研究应用
- 研究应用涵盖多个领域:
法医化学与毒理学: 在药物检测和分析中具有潜在用途。
医学: 研究其药理作用和潜在治疗应用。
生物学: 研究其对生物系统的影响。
工业: 可能应用于制药或其他行业。
相似化合物的比较
- 不幸的是,在现有文献中,与类似化合物的直接比较十分有限。
- 需要进一步研究来突出其独特性并识别相关化合物。
属性
IUPAC Name |
5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDOAITNOJOHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017721 |
Source


|
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432900-96-3 |
Source


|
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
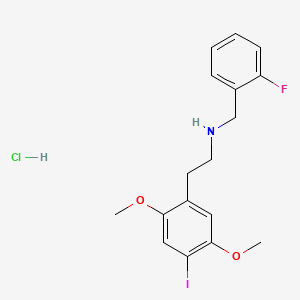
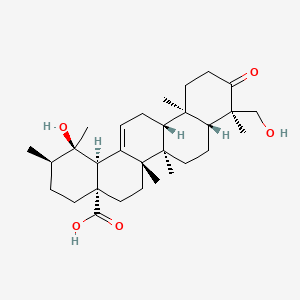




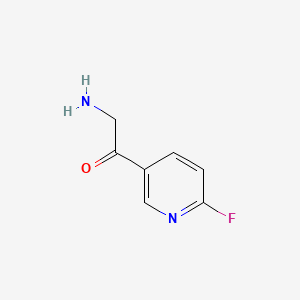
![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
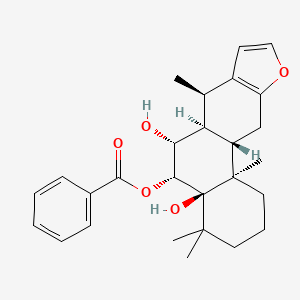

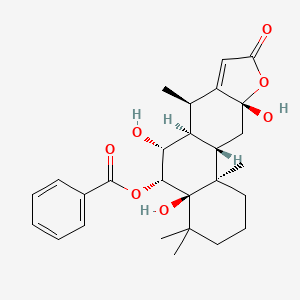

![(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B592908.png)
